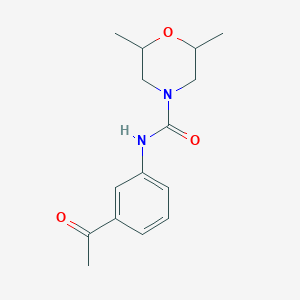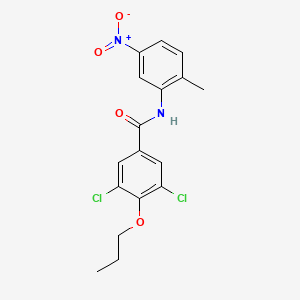
N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide, also known as ADMIO, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ADMIO has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. The compound is also known for its potential as a lead compound for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of key enzymes and signaling pathways involved in inflammation and pain. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. The compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has also been found to exhibit potent analgesic effects in animal models of pain. The compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized in high yields and purity. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry, making it a well-characterized compound. However, N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide also has some limitations. The compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide also has limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide. One area of interest is the development of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide-based drugs for the treatment of inflammatory and pain disorders. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has shown promising results in animal models of these conditions, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the study of N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide's mechanism of action. The compound's precise targets and signaling pathways are not well understood, and further research is needed to elucidate these mechanisms. Additionally, N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide's potential as a lead compound for the development of new drugs should be further explored.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. N-(3-acetylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. The compound has also been found to exhibit potent analgesic effects in animal models of pain.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2,6-dimethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-8-17(9-11(2)20-10)15(19)16-14-6-4-5-13(7-14)12(3)18/h4-7,10-11H,8-9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUWBMOHEDUZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)-2,6-dimethylmorpholine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4116800.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4116809.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(2,4,5-trichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4116814.png)
![ethyl 3-[({[5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4116821.png)
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4116835.png)
![3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid](/img/structure/B4116840.png)
![2-[(4-chlorophenyl)thio]-N-pentylpropanamide](/img/structure/B4116844.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4116849.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4116853.png)
![2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4116854.png)
![dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate](/img/structure/B4116868.png)

![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-methyl-1-piperazinecarbothioamide](/img/structure/B4116875.png)